
2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Amino-6-metilpirimidin-2-il)-2,6-dimetilmorfolina es un compuesto heterocíclico que presenta un anillo de morfolina sustituido con dos grupos metilo y un anillo de pirimidina sustituido con un grupo metilo y un grupo amino
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-Amino-6-metilpirimidin-2-il)-2,6-dimetilmorfolina se puede lograr a través de una reacción de Mannich. Esto implica la reacción de un derivado de pirimidina con formaldehído y 2,6-dimetilmorfolina en condiciones de reflujo. La reacción generalmente procede a temperaturas elevadas durante varias horas para asegurar una conversión completa .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las condiciones de reacción de Mannich para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Amino-6-metilpirimidin-2-il)-2,6-dimetilmorfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, modificando potencialmente su reactividad y propiedades.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo amino o morfolina puede ser reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como los haluros de alquilo para las reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes para facilitar las reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden resultar en derivados con diferentes sustituyentes en los anillos de morfolina o pirimidina.
Aplicaciones Científicas De Investigación
La 4-Amino-6-metilpirimidin-2-il)-2,6-dimetilmorfolina tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto puede estudiarse por su posible actividad biológica, incluidas sus interacciones con enzimas o receptores.
Medicina: La investigación puede centrarse en su potencial como agente farmacéutico, explorando su eficacia y seguridad en el tratamiento de diversas afecciones.
Mecanismo De Acción
El mecanismo de acción de la 4-Amino-6-metilpirimidin-2-il)-2,6-dimetilmorfolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de morfolina y pirimidina, como:
- 2-(2,6-Dimetilmorfolin-4-il)etanamina
- N-[6-(cis-2,6-Dimetilmorfolin-4-il)piridin-3-il]-2-metil-4’-trifluorometoxi[1,1’-bifenil]-3-carboxamida
Singularidad
La 4-Amino-6-metilpirimidin-2-il)-2,6-dimetilmorfolina es única debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas. Esta singularidad puede convertirla en un compuesto valioso para la investigación y el desarrollo en diversos campos .
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
2-(2,6-dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4O/c1-7-4-10(12)14-11(13-7)15-5-8(2)16-9(3)6-15/h4,8-9H,5-6H2,1-3H3,(H2,12,13,14) |
Clave InChI |
YCLAQDWHZQYBNP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=NC(=CC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
![9-Bromo-5-{[(pyrrolidin-3-yl)amino]methyl}benzo[h]isoquinolin-1(2H)-one](/img/structure/B12636986.png)
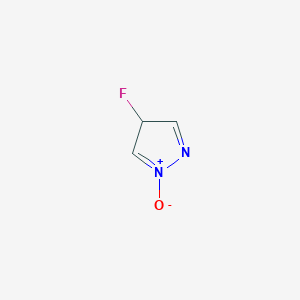
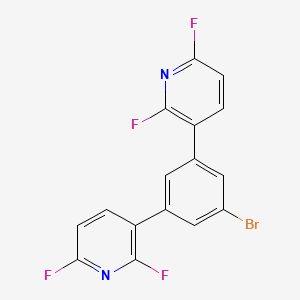
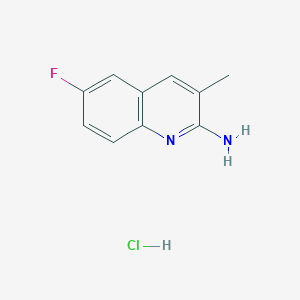
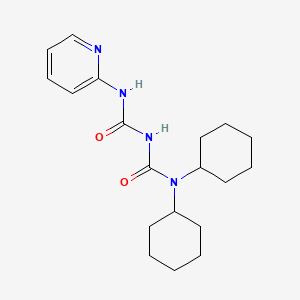
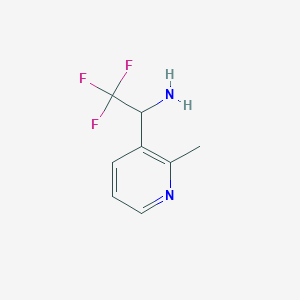

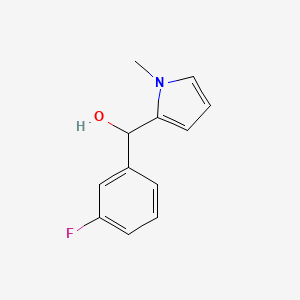

![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)


